molecular formula C6H8N2O3 B11919350 (R)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid CAS No. 1141479-01-7

(R)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid

Cat. No.: B11919350
CAS No.: 1141479-01-7
M. Wt: 156.14 g/mol
InChI Key: ACZFBYCNAVEFLC-RXMQYKEDSA-N
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Description

®-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid is a chiral compound that features both a hydroxy group and an imidazole ring

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

®-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biochemical processes. The hydroxy group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Imidazole: A simple heterocyclic compound with a similar ring structure.

    Metronidazole: An antibiotic with a nitroimidazole ring.

Uniqueness

®-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid is unique due to its chiral nature and the presence of both a hydroxy group and an imidazole ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .

Properties

CAS No.

1141479-01-7

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

(2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C6H8N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3,5,9H,1H2,(H,7,8)(H,10,11)/t5-/m1/s1

InChI Key

ACZFBYCNAVEFLC-RXMQYKEDSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)O)O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)O

Origin of Product

United States

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